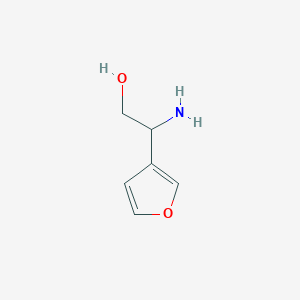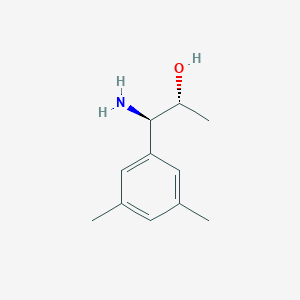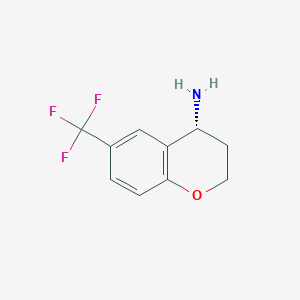
(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted aromatic compound.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer, which can be achieved through various techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-1-amino-1-(3-chloro-2-methoxyphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3-iodo-2-methoxyphenyl)propan-2-ol
Uniqueness
Compared to its analogs, (1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol exhibits unique properties due to the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m0/s1 |
Clave InChI |
XXJWLDYIGQOURH-IMTBSYHQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=C(C(=CC=C1)F)OC)N)O |
SMILES canónico |
CC(C(C1=C(C(=CC=C1)F)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine](/img/structure/B13050114.png)


![5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13050138.png)









